1-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile
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Overview
Description
1-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile is a synthetic organic compound belonging to the class of tetrahydroisoquinolines.
Preparation Methods
The synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile typically involves multicomponent reactions. One common method includes the use of phenylethylamine and dimethoxymethane in the presence of aqueous hydrochloric acid at elevated temperatures . Industrial production methods often employ similar synthetic routes but are optimized for higher yields and scalability .
Chemical Reactions Analysis
1-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, often facilitated by the presence of a base.
Common reagents and conditions used in these reactions include acidic or basic environments, transition metal catalysts, and specific oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile involves its interaction with dopamine receptors. It inhibits the formation of 3,4-dihydroxyphenylacetic acid and the production of free radicals, shifting dopamine catabolism towards COMT-dependent O-methylation . Additionally, it inhibits both monoamine oxidase A and B enzymes, increasing neurotransmitter levels in the brain .
Comparison with Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile can be compared with other tetrahydroisoquinoline derivatives such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective and antidepressant-like effects.
1,2,3,4-Tetrahydroisoquinoline: A precursor for various alkaloids with broad biological activities.
6-Bromo-1,2,3,4-tetrahydroisoquinoline: Used in the synthesis of bioactive molecules.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C11H12N2 |
---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile |
InChI |
InChI=1S/C11H12N2/c1-8-11-3-2-9(7-12)6-10(11)4-5-13-8/h2-3,6,8,13H,4-5H2,1H3 |
InChI Key |
DWGQBCAUPLYJIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1)C=C(C=C2)C#N |
Origin of Product |
United States |
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